molecular formula C14H16N2O4 B11814350 3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Cat. No.: B11814350
M. Wt: 276.29 g/mol
InChI Key: KYHIDEMPCSQRAS-UHFFFAOYSA-N
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Description

3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a chemical compound with the molecular formula C14H16N2O4 It is characterized by the presence of an ethoxy group, an oxadiazole ring, and a benzaldehyde moiety

Preparation Methods

The synthesis of 3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-ethyl-1,2,4-oxadiazole-5-methanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under appropriate conditions (e.g., heating, solvents).

Scientific Research Applications

3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The oxadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes and leading to antimicrobial and antifungal effects .

Comparison with Similar Compounds

3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can be compared with other similar compounds, such as:

The presence of the oxadiazole ring in this compound makes it unique and potentially more versatile in terms of its chemical and biological activities.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

3-ethoxy-4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde

InChI

InChI=1S/C14H16N2O4/c1-3-13-15-14(20-16-13)9-19-11-6-5-10(8-17)7-12(11)18-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

KYHIDEMPCSQRAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)COC2=C(C=C(C=C2)C=O)OCC

Origin of Product

United States

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